molecular formula C9H8ClFO2 B1426072 (3-chloro-5-fluoro-phenyl)-acetic Acid Methyl Ester CAS No. 885681-63-0

(3-chloro-5-fluoro-phenyl)-acetic Acid Methyl Ester

Cat. No.: B1426072
CAS No.: 885681-63-0
M. Wt: 202.61 g/mol
InChI Key: FCHNTLDUAYAKTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-chloro-5-fluoro-phenyl)-acetic Acid Methyl Ester is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-chloro-5-fluoro-phenyl)-acetic Acid Methyl Ester typically involves the esterification of (3-chloro-5-fluoro-phenyl)-acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-chloro-5-fluoro-phenyl)-acetic Acid Methyl Ester undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can be replaced by other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

    Oxidation: The compound can undergo oxidation reactions to form more complex derivatives.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under mild conditions.

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are employed to hydrolyze the ester.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used to oxidize the compound.

Major Products Formed

    Substitution Reactions: Products with different functional groups replacing the chloro or fluoro substituents.

    Hydrolysis: (3-chloro-5-fluoro-phenyl)-acetic acid and methanol.

    Oxidation: Various oxidized derivatives depending on the specific conditions and reagents used.

Scientific Research Applications

Chemistry

In organic chemistry, (3-chloro-5-fluoro-phenyl)-acetic Acid Methyl Ester is used as an intermediate in the synthesis of more complex molecules

Biology and Medicine

The compound has potential applications in medicinal chemistry as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit pharmacological properties such as anti-inflammatory, analgesic, or antimicrobial activities.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for use in the development of high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of (3-chloro-5-fluoro-phenyl)-acetic Acid Methyl Ester is primarily determined by its ability to interact with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can influence the compound’s binding affinity and selectivity towards enzymes, receptors, or other biomolecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-chloro-4-fluoro-phenyl)-acetic Acid Methyl Ester
  • (2-chloro-5-fluoro-phenyl)-acetic Acid Methyl Ester
  • (3-chloro-5-bromo-phenyl)-acetic Acid Methyl Ester

Uniqueness

(3-chloro-5-fluoro-phenyl)-acetic Acid Methyl Ester is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring. This unique arrangement imparts distinct chemical and physical properties to the compound, making it a valuable intermediate in various synthetic and industrial applications.

Properties

IUPAC Name

methyl 2-(3-chloro-5-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c1-13-9(12)4-6-2-7(10)5-8(11)3-6/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCHNTLDUAYAKTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=CC(=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Trimethylsilyldiazomethane (2 M solution in diethyl ether, 0.199 mL, 0.398 mmol) was added to a solution of (3-chloro-5-fluoro-phenyl)acetic acid (50 mg, 0.265 mmol) in methanol (0.5 mL) and toluene (2 mL), and the mixture was stirred at room temperature for 10 minutes. Acetic acid was added to the reaction mixture to terminate the reaction, and then the mixture was concentrated under reduced pressure to give the target compound as a colorless oil (53 mg, 99%).
Quantity
0.199 mL
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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